molecular formula C19H16N2O5S B2874432 Benzo[d][1,3]dioxol-5-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421481-03-9

Benzo[d][1,3]dioxol-5-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2874432
CAS No.: 1421481-03-9
M. Wt: 384.41
InChI Key: MIPDVAFTJKLDDF-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzodioxole moiety fused to a benzo[d]thiazol ring via an azetidine linker. The structure comprises:

  • Benzo[d][1,3]dioxol-5-yl: A methylenedioxy-substituted aromatic ring, often associated with metabolic stability and bioactivity in medicinal chemistry .
  • 4-Methoxybenzo[d]thiazol-2-yl: A thiazole ring fused to a benzene ring with a methoxy substituent, enhancing electron density and influencing binding interactions .
  • Azetidin-1-yl: A four-membered nitrogen-containing ring, contributing to conformational rigidity and pharmacokinetic optimization .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-23-14-3-2-4-16-17(14)20-19(27-16)26-12-8-21(9-12)18(22)11-5-6-13-15(7-11)25-10-24-13/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPDVAFTJKLDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound Benzo[d][1,3]dioxol-5-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure

The compound can be characterized by its unique structural components:

  • Benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
  • Azetidinone ring , contributing to its pharmacological properties.
  • 4-Methoxybenzo[d]thiazole substituent, which may enhance biological interactions.

The molecular formula is C20H20N2O4SC_{20}H_{20}N_2O_4S with a molecular weight of approximately 372.45 g/mol.

Anti-Cancer Activity

Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant anti-cancer properties. For instance:

  • A study reported that benzoxazepine derivatives demonstrated cytotoxicity against various solid tumor cell lines, with varying efficacy depending on the specific cancer type. The results highlighted their potential as chemotherapeutic agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
  • In vitro assays showed that the compound under discussion could inhibit the proliferation of specific cancer cell lines with an IC50 value ranging from 3.5 to 5.6 nM, indicating a potent activity compared to other analogs .

Anti-Inflammatory Activity

The compound also exhibits promising anti-inflammatory effects:

  • Research has shown that benzodioxole derivatives can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α. This modulation varies based on the cancer cell type and suggests a mechanism by which these compounds could alleviate inflammation associated with tumor progression .

Antimicrobial Activity

While primarily noted for its anti-cancer properties, some studies have explored the antimicrobial potential of benzodioxole derivatives:

  • Limited antimicrobial activity was observed against certain bacterial pathogens, indicating that while the primary focus has been on cancer treatment, there may be applications in treating infections as well .

Case Study 1: Synthesis and Evaluation of Benzodioxole Derivatives

In a recent study, researchers synthesized several analogs of benzodioxole and evaluated their biological activities. The results indicated that modifications to the benzodioxole structure significantly impacted their cytotoxicity against cancer cells. The most potent derivative exhibited an IC50 value significantly lower than that of its precursors, suggesting that structural optimization can enhance therapeutic efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study demonstrated that introducing methoxy groups into the benzodioxole framework improved anti-cancer activity. The presence of methoxy groups was correlated with increased lipophilicity and better cellular uptake, leading to enhanced cytotoxic effects against various cancer cell lines .

Data Tables

Activity Type Observed Effect IC50 Value (nM) Reference
Anti-CancerInhibition of cell proliferation3.5 - 5.6
Anti-InflammatoryModulation of IL-6 and TNF-α releaseN/A
AntimicrobialLimited activity against bacteriaN/A

Comparison with Similar Compounds

Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone (CAS: 1420867-95-3)

  • Structure : Similar azetidine core but replaces the 4-methoxybenzo[d]thiazol-oxy group with a hydroxymethyl substituent.
  • Properties : Molecular weight = 235.24 g/mol; likely higher polarity due to the hydroxymethyl group, impacting solubility .
  • Synthesis: Not detailed in evidence but inferred to involve azetidine functionalization.

(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(morpholino)methanone (4a)

  • Structure : Benzo[d][1,3]dioxol-5-yl linked to a dihydropyrazole ring and morpholine.
  • Properties : Melting point = 138–140°C; yield = 77% .
  • Key Difference : The dihydropyrazole and morpholine groups introduce hydrogen-bonding capacity, contrasting with the azetidine-thiazole linkage in the target compound.

Compounds with Benzo[d]thiazol-2-yl Moieties

Benzo[d]thiazol-2-yl(4-methoxyphenyl)methanone (4be)

  • Structure : 4-Methoxyphenyl group directly attached to benzo[d]thiazol-2-yl.
  • Synthesis : Likely involves Friedel-Crafts acylation or Suzuki coupling.

(4-Methylpiperazin-1-yl)(6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4g)

  • Structure : Benzo[d]thiazol-2-yl linked to a piperazine-propoxypiperazine chain.
  • Properties : Melting point = 99.2–99.7°C; yield = 28.1% .
  • Key Difference : The piperazine-propoxypiperazine chain introduces multiple basic nitrogen atoms, contrasting with the azetidine-methoxybenzothiazole group in the target compound.

Azetidine-Containing Analogues

(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl) Amino) Thiazol-4(5H)-One (6a–j)

  • Structure : Azetidine-free but shares thiazole and benzylidene moieties.
  • Properties : Varied melting points and yields depending on substituents; e.g., compound 6a synthesized in 63.6% yield .
  • Key Difference : Lack of fused benzodioxole-thiazole system reduces structural complexity compared to the target compound.

Comparative Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound C₁₉H₁₆N₂O₅S 384.40 Not reported Not reported
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone C₁₂H₁₃NO₄ 235.24 Not reported Not reported
4a C₂₀H₂₃N₃O₃ 353.42 138–140 77
4be C₁₅H₁₁NO₂S 283.33 Not reported Not reported
4g C₁₉H₂₅N₅O₂S 403.50 99.2–99.7 28.1

Table 2. Structural Features and Functional Groups

Compound Name Key Functional Groups Notable Substituents
Target Compound Benzodioxole, methoxybenzothiazole, azetidine 4-Methoxy on benzothiazole
4a Benzodioxole, dihydropyrazole, morpholine tert-Butyl on pyrazole
4be Benzothiazole, methoxyphenyl Direct aryl-ketone linkage
4g Benzothiazole, piperazine-propoxypiperazine Dual piperazine chains

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling the benzodioxole-azetidine intermediate with 4-methoxybenzo[d]thiazol-2-yl via nucleophilic substitution, similar to methods in .
  • Polarity and Solubility : The hydroxymethyl analogue (CAS: 1420867-95-3) may exhibit higher aqueous solubility than the target compound due to its polar substituent.
  • Thermal Stability : Compounds like 4a and 4g show melting points correlating with substituent bulkiness and hydrogen-bonding capacity, suggesting the target compound’s thermal behavior could be intermediate.

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